N-(4-bromo-2-fluorophenyl)-5-chloro-2-thiophenecarboxamide
Overview
Description
N-(4-bromo-2-fluorophenyl)-5-chloro-2-thiophenecarboxamide is a chemical compound that has attracted significant attention due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail. In
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-5-chloro-2-thiophenecarboxamide involves the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It also has inhibitory effects on certain ion channels and receptors, such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain sensation.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-5-chloro-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. In addition to its inhibitory effects on enzymes and receptors, it has been shown to reduce inflammation and pain in animal models. It has also been investigated for its potential to inhibit tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromo-2-fluorophenyl)-5-chloro-2-thiophenecarboxamide in lab experiments is its specificity for certain enzymes and receptors. This can make it a useful tool for investigating the roles of these targets in various physiological processes. However, one limitation is that its effects may not be generalizable to all organisms or cell types, and further research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on N-(4-bromo-2-fluorophenyl)-5-chloro-2-thiophenecarboxamide. One area of interest is its potential as a drug candidate for the treatment of various diseases, such as inflammation, pain, and cancer. Further research is needed to determine its safety and efficacy in humans, as well as its potential for use in combination with other drugs. Another area of interest is its potential as a tool for investigating the roles of specific enzymes and receptors in various physiological processes.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-5-chloro-2-thiophenecarboxamide has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for the development of new drugs. It has also been investigated for its anti-inflammatory and analgesic properties.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5-chlorothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClFNOS/c12-6-1-2-8(7(14)5-6)15-11(16)9-3-4-10(13)17-9/h1-5H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOMISYUEVVMBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)C2=CC=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClFNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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